Enhanced Basicity (pKa) Profile of 6-Azaindole Compared to 4- and 7-Azaindole Isomers
6-Azaindole exhibits a significantly higher basicity (pKa = 7.95) compared to its 7-azaindole (pKa = 4.59) and 4-azaindole (pKa = 6.94) positional isomers, all measured under identical conditions at 20°C in water [1]. This places 6-azaindole in a more physiologically relevant basicity window, making it far more amenable to protonation and stable salt formation at near-neutral pH than its counterparts.
| Evidence Dimension | Basicity (pKa) |
|---|---|
| Target Compound Data | pKa = 7.95 |
| Comparator Or Baseline | 7-Azaindole: pKa = 4.59; 4-Azaindole: pKa = 6.94 |
| Quantified Difference | 6-Azaindole is 3.36 pKa units more basic than 7-azaindole and 1.01 pKa units more basic than 4-azaindole. |
| Conditions | Measured at 20°C in water |
Why This Matters
Higher basicity at physiological pH facilitates protonation, which can dramatically improve aqueous solubility via salt formation and modulate target engagement, a critical factor for both in vitro assay development and in vivo pharmacokinetics.
- [1] Sanderson, P. E. J.; Lyle, T. A.; Dorsey, B. D.; Stanton, M. G.; Naylor-Olsen, A. M. Azaindoles: moderately basic P1 groups for enhancing the selectivity of thrombin inhibitors. Bioorg. Med. Chem. Lett. 2003, 13 (5), 795-798. View Source
